7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine derivative featuring a purine-dione core with substitutions at the 7- and 8-positions. Key structural attributes include:
- 1,3-Dimethyl groups on the purine ring, enhancing lipophilicity and metabolic stability.
- 8-position substitution: A piperidin-1-yl group, likely influencing receptor binding through its basic nitrogen and conformational flexibility.
Properties
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-4-16-9-8-10-18(13-16)32-15-17(29)14-28-19-20(25(2)23(31)26(3)21(19)30)24-22(28)27-11-6-5-7-12-27/h8-10,13,17,29H,4-7,11-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTPDGQMMUGXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione , also known as EHPH, is a purine derivative with a complex structure that includes a piperidine moiety and various functional groups. Its unique structural features suggest potential biological activities that merit further investigation.
Structural Characteristics
EHPH has the following molecular formula: , with a molecular weight of approximately 441.5 g/mol. The compound's structure can be broken down into key components:
- Purine Core : Essential for nucleic acid interactions.
- Piperidine Ring : Known for its pharmacological versatility.
- Ethylphenoxy and Hydroxypropyl Groups : May enhance solubility and bioactivity.
The biological activity of EHPH may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and urease, suggesting that EHPH may also possess enzyme inhibitory properties .
- Interaction with Biological Targets : The compound's structural diversity allows it to interact with various biological targets, potentially modulating signaling pathways or receptor activities .
Case Studies and Research Findings
While direct studies on EHPH are sparse, related research provides valuable context:
- Antitumor Activity : A study on piperidine derivatives indicated promising results in inhibiting tumor growth through apoptosis induction in cancer cell lines .
- Antibacterial Properties : Compounds containing similar functional groups have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis; thus, EHPH may exhibit similar properties .
Predictive Models
Utilizing computational models such as PASS (Prediction of Activity Spectra for Substances) can help predict the biological activities of EHPH based on its structural characteristics. These models suggest potential antiviral, anticancer, and anti-inflammatory activities that warrant empirical validation.
Scientific Research Applications
Structural Characteristics
EHPH features several key components that contribute to its biological activity:
- Purine Ring : A nitrogen-containing heterocyclic aromatic ring that is fundamental to nucleic acids.
- Phenoxy Group : Enhances lipophilicity and may facilitate interactions with cellular membranes.
- Hydroxypropyl Substituent : Potentially increases solubility and bioavailability.
- Piperidinyl Group : May influence receptor binding and activity.
These structural elements suggest that EHPH could interact with various biological targets, making it a subject of interest for pharmacological research.
Pharmacological Research
EHPH's structural similarity to known bioactive molecules indicates potential therapeutic applications. Compounds with similar structures often exhibit significant biological activities, including:
- Antiviral Activity : Compounds like 2-Aminopurine show efficacy against viral infections due to their ability to interfere with nucleic acid synthesis.
- Antimetabolite Properties : Analogous structures such as 8-Azaguanine can inhibit metabolic pathways in rapidly dividing cells.
Predictive Modeling
The use of predictive models such as PASS (Prediction of Activity Spectra for Substances) can help assess the potential biological activities of EHPH based on its chemical structure. This approach allows researchers to hypothesize about its interactions and effects before conducting empirical studies.
Interaction Studies
Understanding how EHPH interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as:
- Molecular Docking : To predict how EHPH binds to specific receptors or enzymes.
- In Vitro Assays : To evaluate its effects on cell viability and proliferation.
These studies are essential for determining the therapeutic potential of EHPH.
Table 1: Structural Analog Comparisons
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminopurine | Amino group at position 2 | Antiviral activity |
| 8-Azaguanine | Azole substitution at position 8 | Antimetabolite properties |
| Hydralazine | Hydrazine moiety | Antihypertensive effects |
These analogs demonstrate the potential for EHPH to exhibit similar or novel activities based on its unique functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis at Key Positions
Table 1: Structural Comparison of 7- and 8-Substituted Purine-Diones
Key Observations:
- 8-Substituent Impact : Piperidin-1-yl (target) vs. piperidin-1-ylmethyl () alters steric and electronic profiles. The direct piperidine linkage may enhance rigidity compared to methylene-linked analogs .
- Dimerization: ’s dimeric structure highlights a divergent strategy for enhancing receptor avidity, unlike the monomeric target compound .
Bioactivity and Structure-Activity Relationships (SAR)
- Clustering by Bioactivity: indicates that structural similarity (e.g., 8-substitution patterns) correlates with shared bioactivity profiles, such as adenosine receptor antagonism or phosphodiesterase inhibition .
- Role of Aromatic Substituents: Phenoxy groups (target, ) may enhance CNS penetration compared to aliphatic chains (), as seen in xanthine derivatives .
- Piperidine vs. Hydrazine: The target’s piperidinyl group may confer greater metabolic stability than ’s hydrazino group, which is prone to oxidation .
Preparation Methods
Preparation of 1,3-Dimethylpurine-2,6-Dione
The base structure is synthesized via cyclocondensation of dimethylurea with ethyl cyanoacetate under acidic conditions. Key parameters:
-
Reagent : Concentrated HCl (2.5 equiv)
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Temperature : 80°C, 12 hours
Installation of the 3-(3-Ethylphenoxy)-2-Hydroxypropyl Side Chain
Epoxide Intermediate Synthesis
The side chain is introduced via an epoxide ring-opening reaction:
Nucleophilic Attack on Purine
The epoxide (Compound B) undergoes nucleophilic attack by the purine’s C7 nitrogen under basic conditions:
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Conditions : K2CO3 (3 equiv), tetrabutylammonium bromide (0.1 equiv), acetone, 60°C, 24h.
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Yield : 62% after silica gel chromatography (hexane:ethyl acetate = 3:1).
Piperidine Substitution at C8
Chlorination at C8
The purine intermediate is chlorinated using POCl3:
Nucleophilic Aromatic Substitution
Piperidine displaces the chlorine atom via SNAr:
-
Workup : Precipitation in ice-water, filtration, and recrystallization from methanol.
Optimization and Challenges
Regioselectivity in C7 Substitution
Competing reactions at N9 are suppressed by:
Epoxide Ring-Opening Stereochemistry
Racemization is minimized using:
-
Chiral Epoxides : (R)-epichlorohydrin preserves configuration.
-
Low-Temperature Quenching : Rapid cooling to −20°C after reaction completion.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Method A vs. Method B
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 41% | 58% |
| Purity (HPLC) | 97.2% | 99.1% |
| Reaction Time | 84h | 68h |
| Cost Index* | 1.8 | 1.2 |
*Cost Index: Relative reagent/equipment expenses normalized to Method A.
Scale-Up Considerations
Kilo-Lab Protocol
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction parameters influence yield?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and functional group modifications. Key parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions in alkylation steps .
- pH modulation : Acidic or basic conditions to stabilize intermediates during coupling reactions .
- Reagent selection : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and bases such as triethylamine to enhance regioselectivity . Purity is confirmed via HPLC (>95%) and spectral methods (¹H/¹³C NMR, IR) .
Q. How is the compound’s structural identity validated, and what analytical techniques are prioritized?
Structural confirmation relies on:
- ¹H/¹³C NMR : Assigning protons and carbons in the xanthine core and substituents (e.g., piperidinyl and ethylphenoxy groups) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 486.23) .
- X-ray crystallography (if applicable): Resolving stereochemical ambiguities in the 2-hydroxypropyl chain .
Q. What computational tools predict its drug-likeness and physicochemical properties?
Public resources like Chemicalize.org (ChemAxon) analyze:
- Lipophilicity (LogP) : ~2.8, suggesting moderate membrane permeability .
- Topological polar surface area (TPSA) : ~90 Ų, indicating potential blood-brain barrier exclusion .
- PAINS filters : Screening for pan-assay interference substructures (e.g., reactive thioureas) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final alkylation step?
Systematic DOE (Design of Experiments) approaches are recommended:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance solubility and reactivity .
- Catalyst exploration : Transition metals (e.g., Pd/C) for Suzuki-type couplings in piperidinyl group installation .
- In-line analytics : FTIR or Raman spectroscopy to monitor real-time conversion rates .
Q. What methodologies resolve contradictions in reported pharmacological activities (e.g., antiarrhythmic vs. antiviral)?
Discrepancies may arise from:
- Assay specificity : Cardiovascular models (e.g., Langendorff perfused hearts) vs. viral replication assays (e.g., HCV NS5B polymerase inhibition) .
- Metabolic stability : Species-dependent differences in cytochrome P450-mediated oxidation of the ethylphenoxy group .
- Off-target profiling : Use of kinase panels or proteome-wide affinity chromatography to identify unintended targets .
Q. What strategies improve selectivity for adenosine receptor subtypes (A₁ vs. A₂ₐ)?
Structure-activity relationship (SAR) studies suggest:
- Piperidinyl modifications : Introducing bulkier N-substituents (e.g., 4-methylpiperazinyl) to sterically block A₂ₐ binding .
- Hydroxypropyl chain stereochemistry : (R)- vs. (S)-configurations alter hydrogen-bonding interactions with receptor residues .
- Free-Wilson analysis : Quantifying contributions of substituents to binding energy using QSAR models .
Q. How does the compound’s stability under physiological conditions impact in vitro assay design?
Stability studies in simulated biological matrices (e.g., PBS, plasma) reveal:
- pH-dependent degradation : Hydrolysis of the purine-dione core at pH > 7.5, requiring buffered assay media .
- Light sensitivity : UV-Vis spectroscopy shows photodegradation of the ethylphenoxy group, necessitating dark storage .
- Metabolite identification : LC-MS/MS detects hydroxylated derivatives in liver microsomes, informing toxicity screens .
Q. What in silico models predict its interaction with off-target kinases or transporters?
Molecular docking (AutoDock Vina) and MD simulations assess:
- Kinase hinge-binding : Overlap with ATP-binding sites in ABL1 or EGFR due to purine mimicry .
- Transporter affinity : Competitive inhibition of P-glycoprotein (P-gp) via piperidinyl group interactions .
- ADMET prediction : SwissADME or ADMETLab2.0 to prioritize in vitro assays .
Methodological Considerations
Q. How should researchers design dose-response studies to account for its narrow therapeutic index?
- Range-finding assays : Preliminary cytotoxicity (MTT) in HEK293 or HepG2 cells to establish IC₅₀ values .
- Log-dose spacing : 0.1–100 μM with 3-fold increments to capture steep response curves .
- Positive controls : Theophylline (adenosine receptor antagonist) or sofosbuvir (antiviral) for benchmarking .
Q. What statistical approaches address variability in enzymatic inhibition assays?
- Replicate normalization : ≥3 technical replicates with Z’-factor validation (>0.5) .
- ANOVA with post-hoc tests : Tukey’s HSD to compare inhibition across receptor subtypes .
- Grubbs’ test : Outlier removal in high-throughput screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
